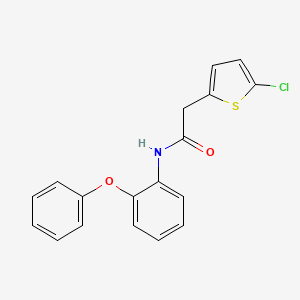

2-(5-chlorothiophen-2-yl)-N-(2-phenoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-N-(2-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2S/c19-17-11-10-14(23-17)12-18(21)20-15-8-4-5-9-16(15)22-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJQNUIHTIIIEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(2-phenoxyphenyl)acetamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

Acetamide Formation: The chlorinated thiophene is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.

Phenoxyphenyl Substitution: Finally, the phenoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a phenol derivative and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-(2-phenoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(2-phenoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1)

Structural Features: Replaces the 2-phenoxyphenyl group with a pyridin-3-yl moiety. Key Findings:

- Exhibits strong binding affinity (-22 kcal/mol) to the SARS-CoV-2 main protease, interacting with residues HIS163, ASN142, and GLN189 via H-bonds .

- The pyridine ring occupies a lateral hydrophobic pocket, enhancing target specificity compared to bulkier aryl groups.

Table 1 : Comparison of Key Properties

| Compound | Substituent (R) | Target Activity | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Target Compound | 2-Phenoxyphenyl | Not explicitly reported | N/A | — |

| 5RH1 | Pyridin-3-yl | SARS-CoV-2 protease inhibition | -22 |

2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f)

Structural Features : Adds a trichloroethyl group to the acetamide nitrogen and retains the 5-chlorothiophene ring.

Key Findings :

- Synthesized via C-amidoalkylation, with IR and NMR confirming C=O (1680 cm⁻¹) and NH (3300 cm⁻¹) functional groups .

- Table 2: Physicochemical and Synthetic Comparison

| Compound | Molecular Weight | Key Functional Groups | Synthetic Yield | |

|---|---|---|---|---|

| Target Compound | 332.8 (calc.) | Chlorothiophene, Phenoxy | Not reported | |

| 2f | 379.07 | Chlorothiophene, Trichloroethyl | Moderate |

2-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide

Structural Features: Substitutes the phenoxyphenyl group with a 4-methoxybenzyl sulfonyl moiety. Key Findings:

- The sulfonyl group enhances polarity, improving aqueous solubility compared to the target compound’s phenoxy group.

- Commercial availability suggests utility as a biochemical intermediate or protease inhibitor precursor .

N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide

Structural Features: Replaces the thiophene ring with a cyanoacetamide backbone and a chloro-methylphenyl group. Key Findings:

- Lower molecular weight (208.6 g/mol) may improve bioavailability compared to the target compound.

Anti-Cancer Phenoxy Acetamide Derivatives

Structural Features: Phenoxy-linked acetamides with heterocyclic sulfonyl groups (e.g., quinazoline). Key Findings:

- Derivatives like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) show IC₅₀ values <10 µM against HCT-116 and MCF-7 cancer cells .

- The target compound’s phenoxyphenyl group may mimic these derivatives’ aryl interactions with cancer targets, though direct activity data are lacking.

Biological Activity

2-(5-chlorothiophen-2-yl)-N-(2-phenoxyphenyl)acetamide is a synthetic organic compound notable for its unique structural features, which include a chlorinated thiophene ring and a phenoxyphenyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The molecular formula of this compound is . Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : The thiophene ring is synthesized through cyclization reactions.

- Chlorination : Chlorination of the thiophene ring introduces the chlorine substituent.

- Acetamide Formation : The acetamide group is introduced via reaction with acetic anhydride or acetyl chloride.

- Phenoxyphenyl Substitution : The phenoxyphenyl group is added through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study involving various N-substituted chloroacetamides demonstrated that halogenated phenyl rings contribute to enhanced lipophilicity, facilitating better cell membrane penetration and antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

| Compound Name | Structure Features | Activity |

|---|---|---|

| 5-Chlorothiophen-2-carboxylic acid | Thiophene ring with carboxylic acid | Antimicrobial |

| N-(4-Bromophenyl)acetamide | Bromine substituted phenyl | Analgesic |

| 4-(Phenoxy)benzoic acid | Phenoxy group attached to benzoic acid | Anti-inflammatory |

Anticancer Activity

The compound's potential anticancer properties are under investigation, with preliminary studies suggesting that it may inhibit cancer cell proliferation through interactions with specific molecular targets. The mechanisms may involve modulation of signaling pathways related to cell growth and apoptosis .

The biological mechanisms through which this compound exerts its effects are still being elucidated. It is hypothesized that the compound interacts with various enzymes and receptors, potentially altering their activity and leading to therapeutic effects. Such interactions may include:

- Binding to active sites on target proteins.

- Inducing conformational changes in receptor structures.

Case Studies and Research Findings

- Antimicrobial Screening : A study screened various chloroacetamides for antimicrobial potential against Staphylococcus aureus and Escherichia coli. Compounds with similar structures demonstrated promising results, particularly against Gram-positive bacteria .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of chloroacetamides revealed that specific substitutions on the phenyl ring significantly influence biological activity, highlighting the importance of chemical structure in drug design .

Q & A

Q. What are the optimal synthetic routes for 2-(5-chlorothiophen-2-yl)-N-(2-phenoxyphenyl)acetamide?

The synthesis typically involves nucleophilic substitution or condensation reactions. A general approach includes:

- Step 1 : React 5-chlorothiophene-2-carboxylic acid derivatives with a phenoxyaniline precursor under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the acetamide backbone .

- Step 2 : Optimize reaction temperature (room temperature to 80°C) and solvent polarity to enhance yield and minimize side products. Use thin-layer chromatography (TLC) for real-time monitoring .

- Step 3 : Purify via recrystallization or column chromatography. Validate purity using melting point analysis and HPLC (>95% purity threshold) .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons on the chlorothiophene ring (δ 6.8–7.2 ppm) and phenoxyphenyl groups (δ 6.5–7.5 ppm). Confirm acetamide NH resonance (δ 8.0–10.0 ppm) .

- ¹³C NMR : Detect carbonyl (C=O, δ 165–170 ppm) and aromatic carbons .

- Infrared (IR) Spectroscopy : Confirm C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹), and C-Cl vibrations (~750 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peak (M⁺) and fragmentation patterns matching the molecular formula C₁₈H₁₃ClN₂O₂S .

Q. What functional groups influence its reactivity and stability?

Critical functional groups include:

- Chlorothiophene Ring : Enhances electrophilic substitution reactivity; chlorine acts as an electron-withdrawing group, directing reactions to specific positions .

- Phenoxyphenyl Group : Provides steric bulk, influencing solubility in non-polar solvents and π-π stacking in crystal structures .

- Acetamide Linkage : Susceptible to hydrolysis under acidic/basic conditions; stability studies require pH-controlled environments (pH 4–8) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodology includes:

- Analog Synthesis : Modify the chlorothiophene or phenoxyphenyl moieties (e.g., introduce electron-donating/-withdrawing groups) to assess impact on target binding .

- Biological Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Cytotoxicity : Use MTT assays on cancer cell lines (IC₅₀ determination) and compare with normal cells (e.g., HEK293) .

- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR or COX-2) .

Q. How do conflicting solubility data in polar vs. non-polar solvents inform formulation strategies?

- Data Analysis : Solubility in DMSO (~50 mg/mL) vs. water (<0.1 mg/mL) suggests need for prodrug design or nanoformulation (e.g., liposomes) .

- Experimental Validation : Use dynamic light scattering (DLS) to assess nanoparticle stability and dialysis for controlled release studies .

Q. What computational methods predict its pharmacokinetic and toxicity profiles?

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F), CYP450 interactions, and hERG channel inhibition risks .

- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and carcinogenicity. Validate with Ames test (mutagenicity) and acute toxicity in zebrafish models .

Q. How can spectroscopic contradictions (e.g., NMR shift discrepancies) be resolved?

- Hypothesis Testing : Compare experimental data with DFT-calculated NMR shifts (Gaussian 09) to identify conformational isomers or solvent effects .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm spatial proximity of protons .

Methodological Notes

- Key Citations : PubChem, CAS Common Chemistry, and peer-reviewed synthesis protocols were prioritized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.